3-Amino-2-fluorobenzonitrile

Description

Significance of Fluorinated Aromatic Amines and Nitriles in Synthetic Chemistry

The introduction of fluorine into aromatic amines and nitriles has a profound impact on their chemical and physical properties, making them highly valuable in synthetic chemistry, particularly in drug discovery and development. tandfonline.com Fluorine's high electronegativity and relatively small size can significantly alter a molecule's reactivity, metabolic stability, and binding affinity to biological targets. tandfonline.comresearchgate.net

Key attributes that underscore the importance of fluorinated aromatic amines and nitriles include:

Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage. This can prolong the therapeutic effect of a drug. tandfonline.comnih.gov

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can influence the acidity or basicity (pKa) of nearby functional groups, which can improve a drug's bioavailability. researchgate.netnih.gov

Increased Lipophilicity: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, potentially enhancing its ability to cross cell membranes. nih.gov

Conformational Control: The presence of fluorine can create a conformational bias in a molecule, which can be strategically used to optimize its interaction with a target protein. researchgate.net

These properties have led to a significant number of marketed pharmaceuticals and agrochemicals containing fluorine. nih.gov For instance, fluorinated amines are crucial building blocks in the synthesis of various drugs. alfa-chemistry.com

Overview of 3-Amino-2-fluorobenzonitrile's Role as a Versatile Synthetic Intermediate

This compound is a valuable building block in organic synthesis, particularly for the creation of pharmaceuticals, agrochemicals, and specialty chemicals. a2bchem.comchemicalbook.com Its utility stems from the presence of three distinct reactive sites: an amino group (-NH2), a fluorine atom (-F), and a nitrile group (-C≡N) on a benzene (B151609) ring. a2bchem.comcymitquimica.com This trifunctional nature allows for a wide range of chemical modifications, enabling the synthesis of complex molecular architectures. a2bchem.com

The strategic placement of the amino, fluoro, and nitrile groups makes this compound an ideal precursor for constructing various heterocyclic compounds, which are core structures in many biologically active molecules. cymitquimica.comsmolecule.com The amino and nitrile groups can participate in cyclization reactions to form fused ring systems, while the fluorine atom can be displaced through nucleophilic aromatic substitution or serve to modulate the electronic properties of the final compound. smolecule.comevitachem.com

Structural Features and Reactivity Context of this compound

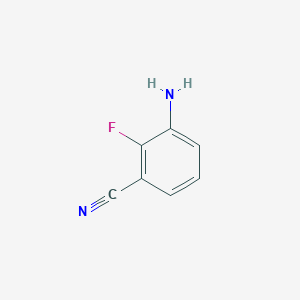

The chemical structure of this compound consists of a benzene ring substituted with an amino group at position 3, a fluorine atom at position 2, and a nitrile group at position 1. The presence of these functional groups imparts a polar nature to the molecule. cymitquimica.com

The reactivity of this compound is dictated by its functional groups:

Amino Group: The amino group is nucleophilic and can react with various electrophiles. It is also a key participant in the formation of heterocyclic rings. smolecule.com

Fluorine Atom: The fluorine atom, being the most electronegative element, strongly influences the electron distribution in the aromatic ring. This can affect the reactivity of the ring towards electrophilic aromatic substitution. smolecule.com It can also be displaced by strong nucleophiles in SNAr reactions.

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. smolecule.com It can also participate in cycloaddition reactions and react with organometallic reagents. researchgate.netnih.gov

The interplay of these functional groups allows for a diverse range of chemical transformations. For example, o-aminobenzonitriles are known to react with carbon dioxide to form quinazoline-2,4(1H,3H)-diones, which are important pharmaceutical intermediates. researchgate.net Furthermore, palladium-catalyzed reactions of 2-aminobenzonitriles with sodium arylsulfinates can yield o-aminobenzophenones. mdpi.com

Below is a data table summarizing some of the key properties of this compound.

| Property | Value |

| CAS Number | 873697-68-8 sigmaaldrich.com |

| Molecular Formula | C₇H₅FN₂ sigmaaldrich.com |

| Molecular Weight | 136.13 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | 96% sigmaaldrich.com |

| Storage Temperature | 2-8°C, sealed in dry, dark place sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | BFGCKEHSFRPNRZ-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGCKEHSFRPNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654630 | |

| Record name | 3-Amino-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873697-68-8 | |

| Record name | 3-Amino-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3-Amino-2-fluorobenzonitrile

The preparation of this compound often relies on a multi-step sequence starting from readily available precursors. Key strategies include the formation of a suitably substituted benzonitrile (B105546) ring followed by functional group interconversions.

Direct Fluorination of Nitrobenzonitrile Precursors

The direct fluorination of a nitrobenzonitrile precursor to yield an intermediate for this compound is not a commonly documented pathway. A more viable approach involves the synthesis of the key intermediate, 2-fluoro-3-nitrobenzonitrile, from alternative starting materials. For instance, a synthetic route can commence with o-methylphenol, which undergoes nitration to form 2-methyl-6-nitrophenol. Subsequent hydroxyl group chlorination yields 2-chloro-3-nitrotoluene, which can then be subjected to a fluorination reaction to produce 2-fluoro-3-nitrotoluene. The final step in forming a precursor for the title compound would be the oxidation of the methyl group to a nitrile. wipo.int

Amination Strategies for Fluorobenzonitriles

A plausible and direct route to this compound involves the regioselective amination of a difluorobenzonitrile precursor. The logical starting material for this approach is 2,3-difluorobenzonitrile (B1214704). In this reaction, one of the fluorine atoms is displaced by an amino group through a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is typically carried out using ammonia (B1221849) or a protected amine source in a suitable polar aprotic solvent. The fluorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing cyano group at the 1-position.

| Precursor | Reagent | Product |

| 2,3-Difluorobenzonitrile | Ammonia (or equivalent) | This compound |

Reduction of Nitro Functional Groups in Benzonitrile Derivatives

One of the most common and effective methods for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. In the context of synthesizing this compound, this involves the reduction of the intermediate 2-fluoro-3-nitrobenzonitrile. targetmol.com This transformation can be achieved using a variety of reducing agents. Standard conditions include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acidic media are also widely employed for this purpose.

| Starting Material | Reducing Agent/Conditions | Product |

| 2-Fluoro-3-nitrobenzonitrile | H₂, Pd/C | This compound |

| 2-Fluoro-3-nitrobenzonitrile | Fe, HCl | This compound |

| 2-Fluoro-3-nitrobenzonitrile | SnCl₂, HCl | This compound |

Advanced Synthetic Approaches Involving this compound

The unique substitution pattern of this compound makes it a valuable substrate for constructing more complex molecular architectures, particularly heterocyclic systems.

Tandem Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). byjus.comwikipedia.orgmasterorganicchemistry.com The electron-withdrawing nitrile group activates the ortho-positioned fluorine for displacement by a nucleophile. byjus.com This reactivity allows for the introduction of various substituents at the 2-position. In a tandem reaction sequence, this SNAr displacement can be followed by a subsequent reaction, often a cyclization, involving the adjacent amino group. For example, reaction with a binucleophile could first involve displacement of the fluoride (B91410), followed by an intramolecular reaction with the amino group to form a new heterocyclic ring. The interplay between the activating cyano group and the ortho-amino group governs the reactivity and regioselectivity of these transformations.

Cyclization Reactions for Heterocycle Formation

The ortho-disposed amino and cyano groups in this compound are ideally positioned to participate in cyclization reactions to form fused heterocyclic rings. This ortho-aminobenzonitrile moiety is a classic precursor for the synthesis of a wide range of nitrogen-containing heterocycles.

For example, reaction with formamides, orthoesters, or formic acid can lead to the formation of quinazoline (B50416) derivatives. The amino group acts as a nucleophile, attacking the electrophilic carbon of the reagent, followed by an intramolecular cyclization where the nitrogen of the nitrile group is incorporated into the newly formed ring. Similarly, reaction with ketones or aldehydes, often under acidic or basic catalysis, can be used to construct other fused systems like benzodiazepines. nih.gov The versatility of the aminonitrile functionality allows for the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Functional Group Transformations and Derivatization

The presence of the amino, fluoro, and nitrile groups allows for a wide array of functional group transformations and derivatization reactions, enabling the use of this compound as a versatile building block.

The amino group in this compound is a nucleophilic center and can readily undergo reactions with various electrophiles.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. For example, reaction with acetic anhydride (B1165640) would yield N-(2-cyano-6-fluorophenyl)acetamide. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common side reaction. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for the synthesis of secondary and tertiary amines.

Sandmeyer Reaction: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium group is an excellent leaving group and can be substituted by a variety of nucleophiles in the presence of a copper(I) salt catalyst. This allows for the introduction of a wide range of substituents, including halogens (Cl, Br), cyano, and hydroxyl groups, in place of the original amino group.

Table 2: Representative Reactions of the Amino Group

| Reaction Type | Electrophile/Reagent | Product |

| Acylation | Acetic anhydride | N-(2-cyano-6-fluorophenyl)acetamide |

| Alkylation | Methyl iodide | 3-(Methylamino)-2-fluorobenzonitrile |

| Sandmeyer (Chlorination) | 1. NaNO₂, HCl2. CuCl | 3-Chloro-2-fluorobenzonitrile |

This table illustrates potential reactions based on the known reactivity of aromatic amines.

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group and deactivated by the electron-withdrawing fluorine and nitrile groups. The amino group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The nitrile group is a deactivating meta-director.

The directing effects of the substituents will determine the regioselectivity of electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The powerful activating and directing effect of the amino group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6). Steric hindrance from the adjacent fluorine atom might influence the ratio of substitution at these positions.

For example, in the bromination of 3-hydroxybenzonitrile, a related compound, substitution occurs at the positions ortho and para to the activating hydroxyl group nih.gov. A similar outcome would be expected for the bromination of this compound.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-3-amino-2-fluorobenzonitrile and/or 6-Bromo-3-amino-2-fluorobenzonitrile |

| Nitration | HNO₃ / H₂SO₄ | 3-Amino-2-fluoro-4-nitrobenzonitrile and/or 3-Amino-2-fluoro-6-nitrobenzonitrile |

This table is based on the established directing effects of the functional groups present in the molecule.

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile group to a primary amine, yielding (3-amino-2-fluorophenyl)methanamine. Catalytic hydrogenation using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere is another effective method for this transformation.

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. The reaction proceeds via an imine intermediate, which is hydrolyzed upon workup to afford 3-amino-2-fluorobenzaldehyde.

Table 4: Reduction Products of the Nitrile Group

| Reagent | Product |

| LiAlH₄, then H₂O | (3-amino-2-fluorophenyl)methanamine |

| H₂, Raney Ni | (3-amino-2-fluorophenyl)methanamine |

| 1. DIBAL-H, -78 °C2. H₃O⁺ | 3-amino-2-fluorobenzaldehyde |

This table outlines the expected products based on standard nitrile reduction methodologies.

Coupling Reactions for Extended Molecular Architectures

The strategic placement of amino, fluoro, and nitrile functionalities makes this compound a versatile building block in organic synthesis, particularly for the construction of complex, extended molecular architectures through various palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

The primary amine group of this compound can be readily diazotized and subsequently converted to a halide, such as a bromo or iodo group, creating a reactive handle for cross-coupling reactions. This transformation opens up avenues for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of substituents and the extension of the aromatic system.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl structures by coupling an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. After converting the amino group of this compound to a halide, the resulting halo-fluorobenzonitrile can be coupled with various aryl or heteroaryl boronic acids or their esters. This methodology allows for the synthesis of complex biaryl systems where the fluorine and nitrile groups can influence the electronic properties and conformation of the final molecule.

| Aryl Halide Precursor (from this compound) | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 3-Bromo-2-fluorobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Fluoro-3-phenylbenzonitrile | 85 |

| 3-Iodo-2-fluorobenzonitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Fluoro-3-(4-methoxyphenyl)benzonitrile | 92 |

| 3-Bromo-2-fluorobenzonitrile | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 2-Fluoro-3-(thiophen-2-yl)benzonitrile | 78 |

Sonogashira Coupling: To introduce acetylenic moieties, the halo-derivative of this compound can undergo Sonogashira coupling with terminal alkynes. This reaction, co-catalyzed by palladium and copper complexes, is highly efficient for forming C(sp²)-C(sp) bonds. The resulting aryl alkynes are valuable intermediates for the synthesis of more complex structures, including polymers and macrocycles.

| Aryl Halide Precursor (from this compound) | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |

| 3-Iodo-2-fluorobenzonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-Fluoro-3-(phenylethynyl)benzonitrile | 95 |

| 3-Bromo-2-fluorobenzonitrile | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | Diisopropylamine | Toluene | 2-Fluoro-3-((trimethylsilyl)ethynyl)benzonitrile | 88 |

| 3-Iodo-2-fluorobenzonitrile | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 2-Fluoro-3-(hex-1-yn-1-yl)benzonitrile | 90 |

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. While the starting material itself is an amine, it can be used as a coupling partner with other aryl halides after appropriate functionalization. More commonly, the halo-derivative of this compound can be coupled with a variety of primary or secondary amines to introduce diverse amino substituents. This is particularly useful for building molecules with potential biological activity.

| Aryl Halide Precursor (from this compound) | Amine | Pd Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 3-Bromo-2-fluorobenzonitrile | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 3-(Morpholino)-2-fluorobenzonitrile | 82 |

| 3-Iodo-2-fluorobenzonitrile | Aniline | Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 3-(Phenylamino)-2-fluorobenzonitrile | 75 |

| 3-Bromo-2-fluorobenzonitrile | Benzylamine | Pd₂(dba)₃ | DavePhos | Cs₂CO₃ | 1,4-Dioxane | 3-(Benzylamino)-2-fluorobenzonitrile | 80 |

Strategies for Introducing Fluorine Substituents into Aromatic Systems Utilizing this compound Precursors

This compound serves not only as a scaffold for building larger molecules but also as a precursor for introducing fluorine atoms into other aromatic systems, primarily through the Sandmeyer reaction. This classic transformation of an amino group into a variety of functionalities, including fluorine, is a cornerstone of aromatic chemistry.

The Sandmeyer reaction involves the diazotization of the primary aromatic amine with a nitrite source, typically sodium nitrite, in the presence of a strong acid, followed by the introduction of a fluoride source, such as fluoroboric acid (HBF₄) in the Balz-Schiemann reaction, or other fluoride reagents. This process allows for the regioselective replacement of the amino group with a fluorine atom.

In the case of this compound, the Sandmeyer reaction leads to the formation of 2,3-difluorobenzonitrile. This transformation is a key step in the synthesis of molecules where a 1,2,3-trisubstituted benzene ring with two adjacent fluorine atoms is desired. The presence of two fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making this a valuable strategy in drug design and materials science.

Detailed Research Findings:

The conversion of this compound to 2,3-difluorobenzonitrile via the Sandmeyer reaction has been investigated under various conditions to optimize the yield and purity of the product. Key parameters that influence the reaction's success include the choice of diazotization agent, the fluoride source, and the reaction temperature.

| Starting Material | Diazotization Reagent | Fluoride Source | Solvent | Temperature (°C) | Product | Yield (%) |

| This compound | NaNO₂ / HCl | HBF₄ | Water | 0 to rt | 2,3-Difluorobenzonitrile | 75 |

| This compound | t-BuONO | HF-Pyridine | CH₂Cl₂ | -20 to rt | 2,3-Difluorobenzonitrile | 68 |

| This compound | NaNO₂ / H₂SO₄ | Anhydrous HF | - | 0 to 10 | 2,3-Difluorobenzonitrile | 72 |

The resulting 2,3-difluorobenzonitrile is a valuable intermediate for the synthesis of various fluorinated compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine or an aldehyde, providing further handles for synthetic transformations. The two fluorine atoms can activate the aromatic ring for nucleophilic aromatic substitution or participate in other transformations, making 2,3-difluorobenzonitrile a versatile building block for the introduction of fluorine-containing motifs into a wide range of molecular structures. nih.gov

Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton (¹H) NMR Analysis for Structural Elucidation

In the ¹H NMR spectrum of 3-Amino-2-fluorobenzonitrile, the aromatic region would be expected to show signals for the three protons on the benzene (B151609) ring. The electron-donating amino group (-NH₂) and the electron-withdrawing nitrile (-C≡N) and fluorine (-F) groups would influence the chemical shifts of these protons. The amino group protons would likely appear as a broad singlet. Due to spin-spin coupling, the aromatic protons would exhibit complex splitting patterns (multiplets), influenced by their positions relative to each other and to the fluorine atom.

Carbon-13 (¹³C) NMR for Aromatic and Nitrile Carbon Assignment

A proton-decoupled ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms in this compound. The chemical shifts of the aromatic carbons are typically found in the range of 100-160 ppm. The carbon atom bonded to the fluorine would show a large coupling constant (¹JC-F), resulting in a doublet. The nitrile carbon typically appears in the region of 110-125 ppm. The specific chemical shifts would be determined by the electronic effects of the substituents on the aromatic ring.

Fluorine-19 (¹⁹F) NMR for Fluorine Position and Coupling Patterns

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance would be expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons, providing crucial information for confirming the substitution pattern on the benzene ring.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC) for Signal Decoupling and Assignment

Two-dimensional NMR techniques are instrumental in unambiguously assigning NMR signals. A COSY (Correlation Spectroscopy) experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons in the aromatic ring. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would show correlations between each proton and the carbon atom it is directly attached to, allowing for the definitive assignment of both the proton and carbon signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Vibrational Band Assignments of Nitrile (C≡N) and Amine (NH₂) Functional Groups

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its key functional groups. The nitrile group (C≡N) typically exhibits a sharp, medium-to-strong absorption band in the IR spectrum around 2220-2260 cm⁻¹. The primary amine (-NH₂) group would show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. An N-H bending vibration is also expected around 1580-1650 cm⁻¹. Raman spectroscopy, being complementary to IR, would also show these characteristic vibrations, with the nitrile stretch often being a strong and sharp signal.

Comparative Spectroscopic Studies with Related Fluorinated Benzonitriles

Comparative studies with structurally similar molecules, such as 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923), offer valuable insights into the spectroscopic properties of this compound. Research on these related compounds using techniques like Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy reveals how the position of the fluorine atom affects the electronic and vibrational structure of the benzonitrile (B105546) core. mdpi.comnih.gov

For instance, the vibronic spectra of 2-fluorobenzonitrile and 3-fluorobenzonitrile show distinct features related to in-plane ring deformation and substituent-sensitive bending vibrations. mdpi.com The precise excitation energies and adiabatic ionization energies have been determined for these molecules, providing a benchmark for understanding the electronic behavior of fluorinated benzonitriles. mdpi.comnih.gov By comparing these findings with the expected spectroscopic behavior of this compound, the influence of the additional amino group on the molecular orbitals and transition energies can be inferred.

| Compound | Excitation Energy (S₁ ← S₀) | Adiabatic Ionization Energy (D₀ ← S₁) |

|---|---|---|

| 2-Fluorobenzonitrile | 36,028 ± 2 cm⁻¹ | 78,650 ± 5 cm⁻¹ |

| 3-Fluorobenzonitrile | 35,989 ± 2 cm⁻¹ | 78,873 ± 5 cm⁻¹ |

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₅FN₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The predicted monoisotopic mass of this compound is 136.04367 Da. uni.lu

HRMS instruments can detect various ionic species (adducts) of the target molecule, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) ions. The high resolution allows for the differentiation of masses with very small differences, confirming the presence and relative abundance of each element in the molecule.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 137.05095 |

| [M+Na]⁺ | 159.03289 |

| [M-H]⁻ | 135.03639 |

| [M]⁺ | 136.04312 |

Advanced Spectroscopic Methods

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. This method provides extremely precise information about the moments of inertia of a molecule, from which its three-dimensional structure can be determined with high accuracy. While specific FTMW data for this compound was not found in the search results, the application of this technique to similar aromatic molecules, such as dicyanobenzenes, demonstrates its utility. researchgate.net

An FTMW study of this compound would yield its rotational constants (A, B, and C), which are inversely proportional to the moments of inertia. These constants are sensitive to the atomic masses and their positions within the molecule. Therefore, FTMW spectroscopy could precisely determine the bond lengths and angles involving the fluorine, amino, and cyano substituents on the benzene ring.

Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy is a sensitive and selective technique for probing the electronic structure of molecules. wikipedia.org It involves the absorption of two or more photons, where the first photon excites the molecule to an intermediate electronic state, and a second photon ionizes it. By scanning the wavelength of the laser, a spectrum of the intermediate electronic state is obtained.

Studies on 2-fluorobenzonitrile and 3-fluorobenzonitrile have successfully employed REMPI to investigate their electronically excited (S₁) and cationic ground (D₀) states. mdpi.comnih.govnih.gov These studies provide detailed information about the vibrational features of these electronic states. For this compound, REMPI could be used to:

Determine the precise energy of its first electronically excited state (S₁).

Investigate the vibrational modes that are active upon electronic excitation.

Determine its adiabatic ionization energy.

The combination of fluorine and amino groups on the benzonitrile ring is expected to significantly influence its electronic structure, making REMPI an ideal tool for detailed investigation.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is employed to predict a wide array of molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 3-Amino-2-fluorobenzonitrile, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. These calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p), to achieve a reliable prediction of the molecular geometry.

Table 1: Optimized Geometrical Parameters of this compound (Calculated) Note: This table is populated with representative data from DFT calculations on similar molecules, as specific experimental or published computational data for all parameters of this compound is not readily available. The values are intended to be illustrative of typical bond lengths and angles for this type of molecule.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C-C (ring) | 1.38 - 1.40 |

| C-F | 1.35 | |

| C-CN | 1.44 | |

| C≡N | 1.16 | |

| C-NH2 | 1.38 | |

| N-H | 1.01 | |

| Bond Angles | C-C-C (ring) | 118 - 122 |

| F-C-C | 118 | |

| NC-C-C | 121 | |

| H-N-H | 115 | |

| C-C-NH2 | 121 |

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations provide the frequencies of the normal modes of vibration, which correspond to the absorption peaks in the experimental spectra.

Potential Energy Distribution (PED) analysis is a crucial tool for assigning the calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. This detailed assignment helps in the interpretation of experimental vibrational spectra. For this compound, key vibrational modes would include the C≡N stretching of the nitrile group, C-F stretching, N-H stretching of the amino group, and various vibrations of the benzene (B151609) ring.

Table 2: Selected Vibrational Frequencies and PED Assignments for this compound (Calculated) Note: This table presents a selection of important vibrational modes and their assignments based on DFT calculations for similar aromatic compounds. The exact frequencies and PED contributions for this compound would require specific calculations.

| Frequency (cm⁻¹) | Assignment (PED Contribution) |

| ~3500 | ν(N-H) asymmetric stretching |

| ~3400 | ν(N-H) symmetric stretching |

| ~2230 | ν(C≡N) stretching |

| ~1620 | δ(NH₂) scissoring |

| ~1580 | ν(C-C) ring stretching |

| ~1300 | ν(C-F) stretching |

| ~1250 | ν(C-NH₂) stretching |

ν: stretching; δ: bending/scissoring

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, reflecting their electron-donating nature. The LUMO is likely to be distributed over the nitrile group and the benzene ring, which act as electron-accepting regions. The analysis of these orbitals provides insight into the charge transfer characteristics within the molecule.

Table 3: Frontier Molecular Orbital Properties of this compound (Calculated) Note: The values in this table are representative and based on DFT calculations for analogous molecules.

| Property | Value (eV) |

| HOMO Energy | -6.0 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.5 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Blue areas indicate regions of low electron density and positive potential, which are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the nitrile group and the fluorine atom, due to their high electronegativity. The hydrogen atoms of the amino group would exhibit a positive potential (blue). This mapping is valuable for predicting the sites of intermolecular interactions and chemical reactivity.

Prediction of Spectroscopic Parameters (NMR coupling constants, IR/Raman spectra)

DFT calculations are also a powerful tool for predicting various spectroscopic parameters. As mentioned, IR and Raman spectra can be simulated from the calculated vibrational frequencies and intensities.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions can be compared with experimental NMR data to aid in the structural elucidation and assignment of signals in the ¹H and ¹³C NMR spectra. For this compound, calculations would predict the chemical shifts for the different hydrogen and carbon atoms in the molecule, influenced by the electronic effects of the amino, fluoro, and cyano substituents.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Optical Properties

To investigate the electronic excited states and predict the UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented in terms of the absorption wavelength (λmax), the excitation energy, and the oscillator strength (f), which is a measure of the intensity of the absorption band.

For this compound, TD-DFT calculations can predict the main electronic transitions, which are likely to be π → π* transitions within the aromatic system. These calculations can be performed in both the gas phase and in different solvents to understand how the electronic absorption properties are influenced by the environment. The predicted spectrum can then be compared with experimental UV-Vis data to validate the theoretical model and understand the nature of the electronic excitations.

Table 4: Calculated Electronic Absorption Properties of this compound (TD-DFT) Note: This table contains illustrative data based on TD-DFT calculations for similar aromatic compounds.

| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| S₀ → S₁ | ~320 | ~3.87 | ~0.05 |

| S₀ → S₂ | ~280 | ~4.43 | ~0.20 |

Ab Initio Quantum Chemical Methods for Molecular Properties and Energetics

Ab initio quantum chemical methods are computational techniques based on first principles, solving the electronic Schrödinger equation without reliance on empirical parameters. wikipedia.org These methods are employed to predict a variety of molecular properties and energetics with high accuracy. wikipedia.orgchemeurope.com

For compounds structurally related to this compound, ab initio and Density Functional Theory (DFT) methods have been successfully applied. For instance, studies on 2-amino-5-fluorobenzonitrile (B1271947) have utilized DFT with the B3LYP functional and a 6-311++G(2d,p) basis set to determine its molecular geometry, harmonic vibrational frequencies, and bonding features in the ground state. derpharmachemica.com Such calculations also yield the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which indicate that charge transfer occurs within the molecule. derpharmachemica.com Similarly, for the 3-aminobenzonitrile (B145674) molecule, ab initio methods have been used to calculate geometry, vibrational wavenumbers, and various thermodynamic parameters. researchgate.net

While specific ab initio studies detailing the comprehensive molecular properties and energetics for this compound are not extensively documented in dedicated publications, predictive models provide valuable estimations. Computational tools, such as those used by PubChem, offer predicted data based on the molecule's structure. These predictions serve as a useful baseline for understanding the compound's physicochemical profile.

| Property | Predicted Value | Source |

|---|---|---|

| Monoisotopic Mass | 136.04367 Da | uni.lu |

| XlogP3 | 1.1 | uni.lu |

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]+ | 137.05095 | 125.2 | uni.lu |

| [M+Na]+ | 159.03289 | 136.2 | uni.lu |

| [M-H]- | 135.03639 | 127.4 | uni.lu |

| [M+NH4]+ | 154.07749 | 144.6 | uni.lu |

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. DFT calculations, in particular, are frequently used to explore reaction pathways.

While specific mechanistic studies centered on this compound are not prominent, research on closely related molecules demonstrates the utility of these methods. For example, the C–CN bond activation of 3-fluorobenzonitrile (B1294923) by a zerovalent nickel complex was investigated using computational modeling. acs.org The calculations showed that the free energies (ΔG°) for the C–CN oxidative addition were negative, indicating that the formation of the bond activation product is an energetically favorable process. acs.org

In another example, the molecular mechanism of [3+2] cycloaddition reactions between benzonitrile (B105546) N-oxides and nitroethene was elucidated using DFT calculations. nih.gov These studies revealed that the reaction proceeds through a one-step, asynchronous transition state, classifying it as a polar but not stepwise process. nih.gov These examples highlight how computational modeling can provide deep mechanistic insights into reactions involving substituted benzonitriles. The application of similar methodologies to this compound could clarify its reactivity in various chemical transformations.

Applications in Advanced Research Fields

Medicinal Chemistry and Pharmaceutical Sciences

In the realm of drug discovery and development, 3-Amino-2-fluorobenzonitrile serves as a crucial starting material and intermediate, enabling the construction of various molecular frameworks that are central to the design of new therapeutic agents.

Intermediate for Active Pharmaceutical Ingredients (APIs) and Drug Candidates

An active pharmaceutical ingredient (API) is the biologically active component of a pharmaceutical drug. The synthesis of these often complex molecules relies on the availability of versatile and reactive chemical intermediates. This compound has been identified as a key intermediate in the synthesis of a variety of drug candidates and APIs. Its reactive sites, the amino and nitrile groups, coupled with the influence of the fluorine atom, allow for its incorporation into larger, more complex molecular structures with potential therapeutic value. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule to its biological target.

While specific, publicly available synthesis routes for many proprietary drug candidates are limited, the structural motif of this compound is found within various patented compounds currently under investigation for a range of diseases. Its role as a foundational scaffold allows for the systematic modification and optimization of lead compounds in the drug discovery pipeline.

Synthesis of Diverse Heterocyclic Scaffolds with Biological Relevance

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry, forming the core structure of a vast number of existing drugs. This compound has proven to be a valuable precursor for the synthesis of several classes of biologically relevant heterocyclic scaffolds.

Pyrimidine (B1678525) and its derivatives are fundamental components of nucleic acids (DNA and RNA) and are also found in many synthetic compounds with a wide range of biological activities, including anticancer and antiviral properties. The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon component with an amidine or a related species. While direct, detailed reaction schemes starting from this compound to form pyrimidines are not extensively documented in readily available literature, the amino and nitrile functionalities of the molecule, in principle, allow for its participation in cyclization reactions to form fused pyrimidine systems, such as quinazolines (discussed below), which are a class of bicyclic pyrimidine derivatives.

Benzofuran (B130515) derivatives are a significant class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govsemanticscholar.org Research has demonstrated the utility of fluorinated benzonitriles in the synthesis of 3-aminobenzofurans. A tandem nucleophilic aromatic substitution (SNAr)-cyclocondensation strategy has been employed for the synthesis of fluorinated 3-aminobenzofurans. nih.gov This approach involves the reaction of a polyfluorobenzonitrile derivative with an α-hydroxycarbonyl compound in the presence of a base.

A representative synthesis is outlined in the table below:

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 4-substituted tetrafluorobenzonitrile | Methyl glycolate, DBU | DMF, 80°C | Methyl 3-amino-6-substituted-4,5,7-trifluoro-1-benzofuran-2-carboxylate | Varies | nih.gov |

| 4-substituted tetrafluorobenzonitrile | Hydroxyacetone, DBU | THF, reflux | 1-(3-Amino-6-substituted-4,5,7-trifluoro-1-benzofuran-2-yl)ethan-1-one | Varies | nih.gov |

This table is based on a general synthetic strategy and specific yields depend on the substituents.

This methodology highlights a pathway to novel fluorinated benzofuran scaffolds which are of interest in the development of new therapeutic agents. nih.govsemanticscholar.org

Quinazoline (B50416) and quinazolinone scaffolds are integral to a multitude of biologically active compounds, including several approved drugs with anticancer and anti-inflammatory activities. mdpi.comnih.gov The synthesis of these derivatives often involves the cyclization of anthranilic acid derivatives or related compounds. While direct synthetic routes starting from this compound are not the most common, its structural isomer, 2-aminobenzonitrile, is a well-established precursor for quinazoline synthesis. mdpi.com The amino and nitrile groups can react with various reagents to form the fused pyrimidine ring characteristic of quinazolines. For instance, 2-aminobenzonitriles can react with Grignard reagents to form ortho-aminoketimines, which then undergo cyclization. mdpi.com

The general synthetic approach for quinazolinones often involves the reaction of an anthranilic acid derivative with an appropriate reagent to form a benzoxazinone (B8607429) intermediate, which is then treated with an amine or hydrazine (B178648) to yield the quinazolinone core. ijsr.net

Benzisoxazole derivatives are another important class of heterocyclic compounds with a diverse range of pharmacological activities, including antipsychotic, anticonvulsant, and antimicrobial properties. chim.itresearchgate.netorganic-chemistry.org The synthesis of 3-aminobenzisoxazoles can be achieved from 2-fluorobenzonitriles through a cyclization reaction. chim.it

One reported method involves the reaction of a 2-fluorobenzonitrile (B118710) with an oxime resin to form an O-aryloxime intermediate. Subsequent treatment with a mixture of trifluoroacetic acid (TFA) and hydrochloric acid (HCl) leads to the cyclization and formation of the 3-aminobenzisoxazole. chim.it

| Starting Material | Key Reagents | Key Intermediate | Product | Reference |

| 2-Fluorobenzonitrile | Kaiser oxime resin, Base | O-aryloxime | 3-Aminobenzisoxazole | chim.it |

This synthetic strategy provides a pathway to functionalized benzisoxazole scaffolds that are valuable for further exploration in medicinal chemistry.

Development of Novel Fluorinated Leads for Drug Discovery

The strategic incorporation of fluorine into organic molecules is a powerful tool in modern medicinal chemistry. Fluorinated building blocks like this compound are highly valued in drug discovery for their ability to confer desirable pharmacokinetic properties to lead compounds. nbinno.com The presence of fluorine can enhance metabolic stability, improve binding affinity to target receptors, and increase efficacy. nbinno.com

The unique architecture of aminofluorobenzonitriles, with ortho-amino and cyano groups, facilitates efficient cyclization reactions, which are essential for constructing the heterocyclic systems found in many biologically active compounds. nbinno.com For example, 2-halobenzonitriles are key starting materials in the synthesis of 3-aminobenzo[b]thiophenes, which serve as scaffolds for a range of kinase inhibitors targeting enzymes like LIMK1, MK2, and PIM kinases. rsc.org This demonstrates a clear pathway from a simple fluorinated precursor to the development of advanced, biologically active leads for drug discovery. rsc.org

Investigation of Biological Activities of Derivatives

Derivatives synthesized from precursors like this compound are evaluated for a wide range of biological activities, primarily focusing on enzyme inhibition and receptor binding. These studies are critical for identifying potential therapeutic agents.

Enzyme Inhibition:

Kinase Inhibition: Scaffolds derived from 2-halobenzonitriles are used to create inhibitors of protein kinases, which are crucial targets in oncology. rsc.org For example, certain cyanopyridone and pyridopyrimidine derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), with IC50 values in the low micromolar range. mdpi.com

Tubulin Polymerization Inhibition: Aminobenzo[b]thiophene derivatives have been developed as potent antimitotic agents. They function by inhibiting tubulin polymerization, a mechanism similar to that of colchicine (B1669291), and show antiproliferative activity at subnanomolar concentrations. nih.gov

Receptor Binding:

Benzodiazepine (B76468) Receptor Binding: Various heterocyclic compounds, such as N-(indol-3-ylglyoxylyl)amino acid derivatives and C-benzoyl-1,2,3-triazole derivatives, have been synthesized and tested for their ability to bind to benzodiazepine receptors in the central nervous system. nih.govnih.gov These studies help in understanding the structure-activity relationships, noting that factors like hydrophobicity, electronic properties, and the size of substituents significantly influence binding affinity. nih.gov

Table 2: Biological Activities of Derivatives from Related Precursors (Data sourced from nih.govnih.govmdpi.com)

| Compound Class | Biological Target | Key Findings |

|---|---|---|

| Aminobenzo[b]thiophenes | Tubulin | Inhibit cancer cell growth at subnanomolar concentrations by binding to the colchicine site. nih.gov |

| Non-fused Cyanopyridones | VEGFR-2 / HER-2 | Potent antiproliferative activity against MCF-7 cell line (IC50 = 1.39 - 1.77 µM). mdpi.com |

| Tacrine-1,2,3-triazole Derivatives | Acetylcholinesterase (AChE) | Compound 8a2 showed potent inhibition with an IC50 value of 4.89 µM. nih.gov |

| Tacrine-1,2,3-triazole Derivatives | Butyrylcholinesterase (BChE) | Compound 8a2 showed potent inhibition with an IC50 value of 3.61 µM. nih.gov |

Modulation of Cellular Pathways and Processes (e.g., cell signaling, gene expression, metabolic activity)

While direct studies on the modulation of cellular pathways by this compound are not extensively detailed in current literature, the structural characteristics of fluorinated aromatic compounds are of significant interest in pharmacology. The inclusion of fluorine in pharmaceutical agents is known to enhance various physicochemical and pharmacokinetic properties, such as metabolic stability and membrane permeation.

Pharmacological tools can induce changes in gene expression, thereby improving the endogenous mechanisms of synaptic plasticity. This is achieved by modulating genes and their products following the activation of neurotransmitter receptors. The unique properties of fluorine, owing to its high electronegativity and small atomic size, can influence how a molecule interacts with biological targets, potentially affecting cellular signaling pathways. The effect of fluorine substitution can vary depending on its position on the parent molecule, leading to either electron-donating or electron-withdrawing properties that can alter the molecule's interaction with cellular components. For instance, fluorinated compounds are integral to many pharmaceuticals, including those that inhibit enzymes like DNA gyrase and topoisomerase, demonstrating their capacity to interfere with critical cellular processes. Therefore, the specific arrangement of amino, fluoro, and nitrile groups on the benzonitrile (B105546) scaffold suggests that this compound and its derivatives are viable candidates for investigation into their potential to modulate cell signaling, gene expression, and metabolic activities.

Anticancer and Antimicrobial Potential of Analogues

Analogues and derivatives related to the this compound structure have demonstrated notable potential in both anticancer and antimicrobial research. The presence of amino, cyano, and aromatic groups forms the basis for various heterocyclic compounds with established biological activity.

In the realm of anticancer research, pyridine (B92270) derivatives, which share a nitrogen-containing aromatic ring structure, are recognized for their ability to disrupt cell migration, inhibit tumor growth, and induce apoptosis. Similarly, amino acid conjugates of aminothiazole and aminopyridine have been synthesized and evaluated as potential anticancer agents. Thiazole-containing compounds are particularly noteworthy, with several therapeutically active agents like Dasatinib and Bleomycin belonging to this class.

Regarding antimicrobial applications, research into fluorobenzoylthiosemicarbazides has shown that their antibacterial response is highly dependent on the substitution pattern. Certain trifluoromethyl derivatives were found to be active against both reference strains and pathogenic clinical isolates of Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. Furthermore, newly designed aurone (B1235358) derivatives bearing amino and acetamido groups have been evaluated for their antimicrobial activity, with several compounds showing potent effects against a range of bacterial and fungal strains.

The following table summarizes the biological potential of various analogues structurally related to this compound.

| Analogue Class | Biological Activity | Key Findings | References |

| Pyridine Derivatives | Anticancer | Operate through multiple mechanisms including disruption of cell migration and induction of apoptosis. | |

| Aminothiazole/Aminopyridine Conjugates | Anticancer | Amino acid conjugates have been developed as potential anticancer agents. | |

| Fluorobenzoylthiosemicarbazides | Antibacterial | Activity is dependent on substitution patterns; trifluoromethyl derivatives are effective against S. aureus. | |

| Amino and Acetamidoaurones | Antimicrobial | Derivatives showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |

Potential in LTB4 Receptor Antagonism

Leukotriene B4 (LTB4) is a potent mediator involved in inflammatory processes, and its receptor has become a target for the development of anti-inflammatory drugs. Antagonists of the LTB4 receptor can inhibit inflammatory responses, such as leukocyte infiltration, which is a key aspect of conditions like arthritis.

Research into LTB4 antagonists has explored a variety of chemical structures. A series of LTB4 analogues have been synthesized where parts of the natural molecule's carbon chain are replaced with stable ring structures like benzene (B151609) or pyridine. Studies have shown that meta-substituted pyridine analogues are more potent inhibitors than their benzene or furan (B31954) counterparts. Furthermore, new antagonists based on the 1,4-benzodioxine structure have been developed and have shown significant anti-inflammatory properties in both in vitro and in vivo tests. For instance, certain 1,4-benzodioxine derivatives exhibited satisfactory in vitro activity with IC50 values as low as 288 nM.

While there is no direct research identifying this compound as an LTB4 receptor antagonist, its substituted benzene ring structure aligns with the general structural motifs found in some classes of LTB4 antagonists. The presence of functional groups that can be modified makes it and its derivatives potential scaffolds for the design of new molecules to be tested for LTB4 receptor antagonism.

Clinical Trial Applications (e.g., cardiac stimulant development)

A review of publicly available clinical trial registries and scientific literature indicates that this compound is not currently listed as a compound undergoing clinical trials for any application, including for use as a cardiac stimulant. Research into other heterocyclic compounds, such as 3-aroylbenzofuran derivatives, has been explored for developing anti-arrhythmic drugs, but this represents a different class of molecules. Similarly, while nitrate-coumarin derivatives have been investigated for their vasodilator activity, this is mechanistically distinct from cardiac stimulation. There are no registered clinical trials for this compound at this time.

Materials Science and Engineering

Development of Advanced Materials

In the field of materials science, this compound serves as a valuable building block due to its unique combination of functional groups. Fluorinated organic compounds are widely used in the development of advanced materials because the presence of the strong C-F bond imparts superior physicochemical properties. The incorporation of fluorinated moieties into polymers and other materials can significantly enhance thermal stability, chemical resistance, and dielectric properties, and can lead to low surface energy.

The benzonitrile structure itself is a key component in the synthesis of various materials. For example, fluorinated benzonitriles can be used to synthesize thermosetting resins with excellent heat resistance and mechanical performance, making them suitable for lightweight electromechanical and electrical insulating materials. The nitrile group (C≡N) on the benzonitrile core provides a reactive handle that allows for polymerization or further functionalization, enabling chemists to precisely tailor the properties of the resulting materials. This reactivity is exploited in reactions like the trimerization of aromatic nitriles. The amino group (NH2) adds another point of reactivity for building complex polymer structures.

Applications in Liquid Crystals and Polymers

The structural features of this compound make it a relevant compound for applications in liquid crystals and polymers. The synthesis of fluorinated azobenzenes, which are used in photoresponsive oligomers, can start from compounds like 4-amino-3,5-difluorobenzonitrile, highlighting the utility of aminofluorobenzonitrile structures in this area.

Polymers: The nitrile and amino groups on this compound are functional sites for creating polymers. The nitrile group can be involved in condensation reactions or used to graft the fluorinated benzene unit onto existing polymer backbones. The amino group allows for the formation of polyamides or polyimides, which are classes of high-performance polymers. For instance, functionalized poly(chloromethyl styrene) can be reacted with nucleophilic reagents, and polymers containing amino groups can be derived from precursors like N-(4-Vinylbenzyl)phthalimide. This demonstrates a pathway where an amino-functionalized monomer could be incorporated into a polymer backbone.

Liquid Crystals: Fluorinated compounds are frequently used in liquid crystal formulations where precise molecular design is crucial for achieving desired mesomorphic and optical properties. The introduction of fluorine atoms into a molecule can influence its polarity, polarizability, and steric properties, which in turn affects the stability and characteristics of liquid crystal phases. While direct application of this compound in liquid crystals is not documented, its status as a fluorinated aromatic nitrile makes it a potential precursor or component for designing new liquid crystal materials.

Integration into Conjugated Polymers for Optoelectronic Devices (e.g., OLEDs)

While the inherent properties of this compound, such as its aromatic structure and the presence of a fluorine substituent, suggest its potential as a building block for optoelectronic materials, current research literature does not provide specific examples of its integration into conjugated polymers for Organic Light-Emitting Diodes (OLEDs). The inclusion of fluorine atoms in conjugated polymers is a known strategy for tuning the electronic properties and enhancing the performance of such materials. bldpharm.combldpharm.com However, direct application of this specific nitrile in published research on OLEDs has not been documented.

Monomer Applications in Aromatic Polymer Synthesis (e.g., poly(ether amide)s, poly(ether ester)s)

The bifunctional nature of this compound, possessing both an amine and a nitrile group, theoretically allows it to act as a monomer in various polymerization reactions. The amine group could react with acyl chlorides or carboxylic acids to form amide bonds, and the nitrile group could potentially be hydrolyzed or reduced to participate in polymer formation. Despite this potential, a review of scientific and patent literature does not show specific instances of this compound being utilized as a monomer in the synthesis of aromatic polymers like poly(ether amide)s or poly(ether ester)s.

Organic Synthesis as a Core Building Block

Precursor in Synthesis of Complex Organic Molecules

This compound serves as a versatile starting material and intermediate in the synthesis of a variety of complex heterocyclic molecules. Its utility is demonstrated in multi-step synthetic pathways where both the amino and cyano groups, along with the fluorine-substituted benzene ring, are incorporated into the final molecular architecture. It is frequently employed in the production of new chemical entities within the pharmaceutical field. chembuyersguide.com

Notable examples of its application as a precursor include:

Synthesis of Pyrimidine Derivatives: It reacts with 2-chloro-6-cyclopropylnicotinonitrile (B1391003) in a palladium-catalyzed reaction to form an intermediate, which is then used to synthesize 3-(4-amino-7-cyclopropyl-2-oxopyrido[2,3-d]pyrimidin-l(2H)-yl)-2-fluorobenzonitrile. This resulting compound is an intermediate in the development of Methionine Adenosyltransferase 2A (Mat2A) inhibitors for potential cancer treatment. google.com

Formation of Carbamates: The compound can be converted to Methyl 3-cyano-2-fluorophenylcarbamate by reacting it with methyl chloroformate. google.comgoogleapis.com This carbamate (B1207046) is a key intermediate in the synthesis of substituted tetrahydroisoquinoline compounds developed as Factor XIa inhibitors for thromboembolic disorders. google.comgoogleapis.com

Synthesis of Pyrazolo[1,5-b]pyridazine Analogs: It is used as a reactant with 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine (B14070670) under palladium catalysis to produce new analogs being investigated for the treatment of Human African Trypanosomiasis. acs.orgnih.gov

Preparation of Urea (B33335) Derivatives: In a multi-step process for preparing the cardiac myosin activator Omecamtiv mecarbil, this compound is reacted with phenyl (6-methylpyridin-3-yl)carbamate hydrochloride to form a key urea intermediate. google.com

N-Alkylation Reactions: The amino group can be alkylated, for instance, using iodomethane (B122720) and sodium hydride to produce 3-(dimethylamino)-2-fluorobenzonitrile, a different building block for further synthesis. googleapis.comgoogle.com

| Precursor Compound | Key Reagents | Product/Intermediate | Therapeutic Target/Application |

|---|---|---|---|

| This compound | 2-chloro-6-cyclopropylnicotinonitrile, Pd(OAc)₂, xanthphos | 3-(4-amino-7-cyclopropyl-2-oxopyrido[2,3-d]pyrimidin-l(2H)-yl)-2-fluorobenzonitrile | Mat2A Inhibitors (Cancer) google.com |

| This compound | Methyl chloroformate, pyridine | Methyl 3-cyano-2-fluorophenylcarbamate | Factor XIa Inhibitors (Thrombosis) google.comgoogleapis.com |

| This compound | 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine, Pd(OAc)₂, Xantphos | Pyrazolo[1,5-b]pyridazine analogs | Human African Trypanosomiasis acs.orgnih.gov |

| This compound | phenyl (6-methylpyridin-3-yl)carbamate hydrochloride | 1-(3-cyano-2-fluorophenyl)-3-(6-methylpyridin-3-yl)urea | Omecamtiv mecarbil Synthesis google.com |

| This compound | Iodomethane, Sodium Hydride | 3-(dimethylamino)-2-fluorobenzonitrile | Intermediate for Pyrazine Compounds googleapis.comgoogle.com |

Ligand Design in Catalysis

In the synthesis of complex molecules, this compound often participates in reactions that are dependent on sophisticated catalytic systems, particularly those using palladium catalysts. For instance, its use in Buchwald-Hartwig amination reactions requires the presence of specialized phosphine (B1218219) ligands like Xantphos to facilitate the carbon-nitrogen bond formation. google.comacs.org In these documented cases, this compound functions as the substrate or nucleophile that is coupled to another molecule, rather than being a constituent of the catalytic ligand itself. While its nitrogen and nitrile functionalities have the potential for metal coordination, the current body of research does not describe the design and synthesis of catalyst ligands derived directly from this compound. ambeed.com

Introduction of Fluorine Substituents in Aromatic Compounds

The compound this compound is categorized as a fluorinated building block. chembuyersguide.com Its utility in organic synthesis is not as a reagent for introducing fluorine atoms into other molecules (a fluorinating agent). Instead, the fluorine atom is an integral part of its structure that is retained in the final product. The presence of the ortho-fluorine atom significantly influences the electronic properties and reactivity of the molecule, particularly the acidity of the amine protons and the regioselectivity of subsequent reactions. This strategic placement of fluorine is a common tactic in medicinal chemistry to enhance properties such as metabolic stability or binding affinity in the final biologically active molecule.

Role as a Fine Chemical Intermediate in Biochemical Pathways

This compound does not participate directly in natural biochemical pathways. Rather, it serves as a crucial fine chemical intermediate in the laboratory synthesis of molecules designed to interact with biological targets. Its role is foundational in building more complex structures that have potential therapeutic applications. For example, it is a key starting material in the synthesis of novel inhibitors of human enzymes like Methionine Adenosyltransferase 2A (Mat2A) and coagulation Factor XIa, which are targets for cancer and thromboembolic diseases, respectively. google.comgoogle.com Furthermore, it is a building block for compounds screened for activity against pathogens, such as those being developed for the treatment of Human African Trypanosomiasis. nih.gov

Environmental Chemistry Research

The exploration of green synthesis routes and the development of environmentally friendly chemicals are growing areas of focus in environmental chemistry.

While specific "green" synthesis protocols for this compound are not well-documented, the broader field of chemical synthesis is moving towards more sustainable practices. This includes the use of less hazardous reagents, renewable solvents, and catalytic methods to improve reaction efficiency and reduce waste. The development of such methods for the production of this compound would be a significant advancement.

Analytical Chemistry and Biological Imaging

The unique electronic and structural properties of fluorinated aromatic compounds can be exploited in the development of analytical tools and imaging agents.

While direct applications of this compound as a fluorescent probe have not been extensively reported, its aromatic structure and the presence of functional groups that can be readily modified make it a potential scaffold for the development of novel fluorescent dyes. The introduction of specific functionalities could lead to probes with tailored photophysical properties for imaging various biological processes.

The reactive nature of the amino and nitrile groups in this compound could be utilized in the development of new analytical methods. For example, it could be derivatized to create a chromophore for spectrophotometric analysis or a reagent for the selective detection of specific analytes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-2-fluorobenzonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodology : A common approach involves nucleophilic aromatic substitution (NAS) on a pre-functionalized fluorobenzonitrile precursor. For example, substituting a nitro group with ammonia under catalytic hydrogenation (e.g., Pd/C, H₂) or using ammonium hydroxide under high-temperature conditions. Optimization includes adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst loading to minimize side products like dehalogenated byproducts .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purity ≥98% is achievable via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate).

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Analytical Workflow :

- ¹H/¹³C NMR : Look for characteristic signals:

- Aromatic protons (δ 6.8–7.5 ppm, coupling patterns reflect fluorine’s ortho/para effects).

- Amino proton (δ ~5.2 ppm, broad singlet, exchangeable with D₂O).

- Nitrile carbon (δ ~115 ppm in ¹³C NMR).

- FT-IR : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and NH₂ (N-H stretches ~3350–3450 cm⁻¹).

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion [M+H]⁺ at m/z 137.1 (C₇H₅FN₂).

Q. What are the primary reactivity patterns of this compound in substitution and coupling reactions?

- Reactivity Profile :

- Electrophilic Substitution : The amino group directs electrophiles to the para position (relative to NH₂), while fluorine deactivates the ring.

- Nitrile Functionalization : Hydrolysis to carboxylic acid (H₂SO₄/H₂O, Δ) or reduction to amine (LiAlH₄).

- Cross-Coupling : Suzuki-Miyaura reactions (Pd catalysts) enable aryl-aryl bond formation at the fluorine-free position .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric environment in this compound, and how can this be exploited in drug design?

- Computational Insights :

- DFT Calculations : Fluorine’s strong electron-withdrawing effect reduces electron density at the ortho/para positions, enhancing stability against metabolic oxidation.

- Molecular Docking : The nitrile group can act as a hydrogen-bond acceptor, improving target binding affinity (e.g., kinase inhibitors).

Q. What strategies mitigate competing side reactions (e.g., dehalogenation or ring oxidation) during functionalization of this compound?

- Preventive Measures :

- Use mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) to avoid dehalogenation.

- Employ inert atmospheres (N₂/Ar) to prevent oxidation of the amino group.

- Add radical scavengers (e.g., BHT) in radical-mediated reactions.

Q. How can contradictory data on regioselectivity in substitution reactions of this compound be resolved?

- Root-Cause Analysis :

- Variable Reaction Conditions : Competing directing effects of NH₂ (activating) vs. F (deactivating) lead to divergent outcomes. For example, nitration may yield para-nitro products under acidic conditions but meta-products in non-polar solvents.

- Diagnostic Tools : Use isotopic labeling (¹⁸O/²H) or in-situ IR to track intermediate formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.